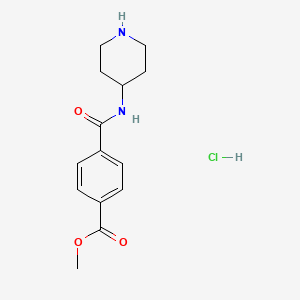![molecular formula C14H13N3O2 B2729351 N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide CAS No. 376620-59-6](/img/structure/B2729351.png)
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide is a compound that features a benzimidazole moiety linked to a furan ring via an ethyl chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The furan ring adds further chemical versatility, making this compound of interest in various scientific fields.
Preparation Methods
The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with furan-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors.
Chemical Reactions Analysis
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: The compound can be reduced using agents like sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Scientific Research Applications
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi by binding to their ribosomal subunits. In cancer therapy, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The furan ring enhances its binding affinity to these targets, making it more effective.
Comparison with Similar Compounds
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide can be compared with other benzimidazole derivatives such as:
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also exhibits potent biological activities but has a thiazole ring instead of a furan ring.
N-(1-(1H-benzimidazol-2-yl)ethyl)benzamide: This compound has a benzamide group instead of a furan carboxamide group, affecting its chemical reactivity and biological activity.
2-(1-Hydroxyethyl)benzimidazole: This compound has a hydroxyl group instead of a carboxamide group, which influences its solubility and interaction with biological targets.
The unique combination of the benzimidazole and furan rings in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9(15-14(18)12-7-4-8-19-12)13-16-10-5-2-3-6-11(10)17-13/h2-9H,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJPXWQVOLCVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2729270.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729271.png)







![3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729283.png)

![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2729287.png)
![1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2729288.png)
![N'-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2729290.png)
